molecular formula C34H50O8 B10764678 Ivm aglycone

Ivm aglycone

Cat. No.: B10764678
M. Wt: 586.8 g/mol
InChI Key: XOCXXEYUGYTCNG-ZTOWVSLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivm aglycone is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. Ivermectin is widely used in veterinary and human medicine to control parasitic infections. The aglycone form of ivermectin is obtained by removing the sugar moiety from the parent compound, resulting in a molecule that retains the core structure and biological activity of ivermectin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ivm aglycone typically involves the hydrolysis of ivermectin. This can be achieved through various methods, including enzymatic hydrolysis, acid hydrolysis, and acetal hydrolysis. Enzymatic hydrolysis can be performed using exogenous or endogenous enzymes, while acid hydrolysis involves the use of strong acids under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar hydrolytic methods but on a larger scale. The process involves the use of bioreactors for enzymatic hydrolysis or large-scale chemical reactors for acid hydrolysis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: Ivm aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the target functional group.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit enhanced or altered biological activities, making them valuable for further research and development .

Scientific Research Applications

Ivm aglycone has a wide range of scientific research applications:

Mechanism of Action

Ivm aglycone exerts its effects by binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its antiparasitic activity .

Comparison with Similar Compounds

  • Abamectin
  • Doramectin
  • Eprinomectin
  • Moxidectin
  • Selamectin

Comparison: Ivm aglycone shares a similar core structure with other avermectin derivatives but differs in its specific functional groups and biological activity. For example, moxidectin has a longer half-life and greater efficacy against certain parasites compared to ivermectin. Each compound has unique properties that make it suitable for specific applications, highlighting the versatility and importance of the avermectin class of compounds .

Properties

Molecular Formula

C34H50O8

Molecular Weight

586.8 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1

InChI Key

XOCXXEYUGYTCNG-ZTOWVSLKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)CC=C([C@H]([C@H](C=CC=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

Origin of Product

United States

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